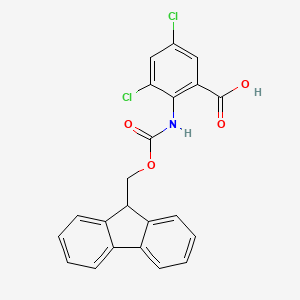
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further bonded to a dichlorobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Dichlorobenzoic Acid Moiety: The dichlorobenzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the dichlorobenzoic acid moiety, potentially converting it to a dichlorobenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dichlorobenzyl alcohol derivatives.
Substitution: Formation of substituted dichlorobenzoic acid derivatives.
科学研究应用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, allowing for the selective deprotection of amino groups.
Biology: Utilized in the synthesis of peptide-based probes for studying protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Employed in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用机制
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection under mild conditions using reagents like piperidine. This selective deprotection is crucial for the stepwise synthesis of peptides.
相似化合物的比较
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid: A valine derivative used in peptide synthesis.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid used in organic synthesis.
Uniqueness: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the dichlorobenzoic acid functionality is required.
属性
分子式 |
C22H15Cl2NO4 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC 名称 |
3,5-dichloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Cl2NO4/c23-12-9-17(21(26)27)20(19(24)10-12)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27) |
InChI 键 |
ANRHACHRZNKZHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


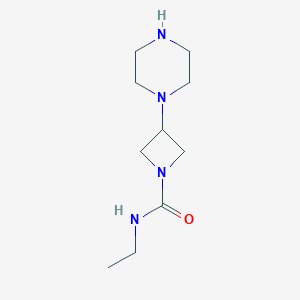
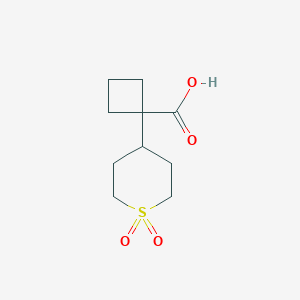
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
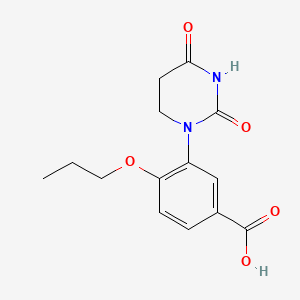


![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
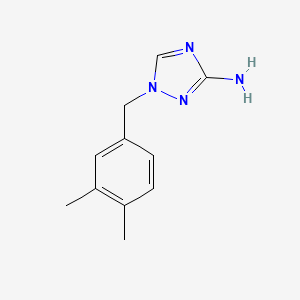
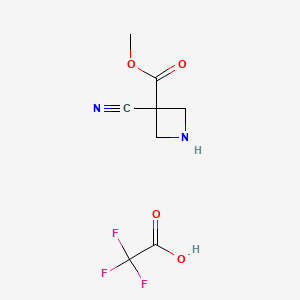
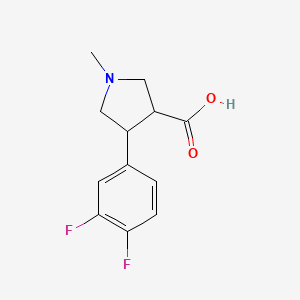
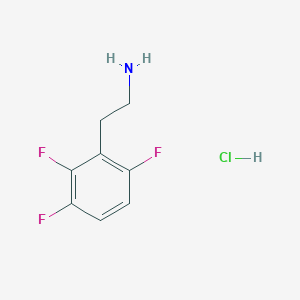
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
